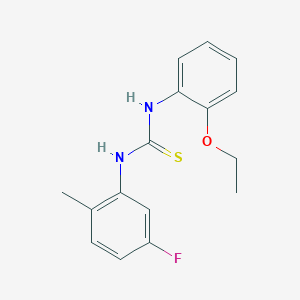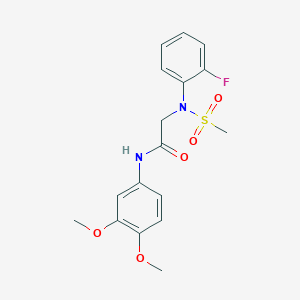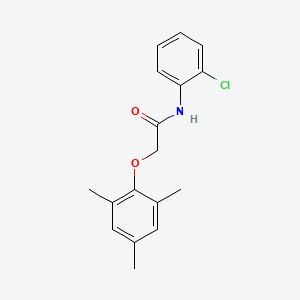
N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)propanohydrazide, also known as MNPNH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)propanohydrazide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential as a drug delivery system. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, this compound has been studied for its potential application in the removal of heavy metals from contaminated water.
作用機序
The mechanism of action of N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)propanohydrazide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or by disrupting the function of cell membranes. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of bacteria. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.
実験室実験の利点と制限
One of the main advantages of N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)propanohydrazide for lab experiments is its versatility. It can be easily synthesized and modified to suit a range of experimental needs. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)propanohydrazide. Some possible areas of study include:
- Further investigation of the mechanism of action of this compound, including its interactions with specific enzymes and cell membrane components.
- Development of this compound-based drug delivery systems for targeted drug delivery.
- Synthesis and study of novel materials based on this compound for applications in electronics, energy storage, and other fields.
- Investigation of the potential environmental applications of this compound, including its use in water treatment and pollution remediation.
Conclusion
In conclusion, this compound is a versatile and promising chemical compound with a range of potential applications in various fields. Its synthesis method is well-established, and it has been extensively studied for its biochemical and physiological effects. While there are some limitations to its use in lab experiments, this compound remains an important area of research with many potential future directions.
合成法
The synthesis of N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)propanohydrazide involves the reaction of 2-naphthol and 4-methoxybenzaldehyde with propanehydrazide in the presence of a catalyst. The resulting product is then purified through recrystallization. This method has been reported to yield high purity and good yields of this compound.
特性
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15(26-20-12-9-17-5-3-4-6-18(17)13-20)21(24)23-22-14-16-7-10-19(25-2)11-8-16/h3-15H,1-2H3,(H,23,24)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFISAMJICLFFV-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)OC)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OC)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5885078.png)
![1-(4-fluorophenyl)-4-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B5885081.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5885082.png)

![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5885094.png)



![N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide](/img/structure/B5885124.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5885129.png)



